4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Overview
Description
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO2. It is an amide derivative of bromobenzene and is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyisopropyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-bromo-N-(1-oxo-2-methylpropan-2-yl)benzamide.
Reduction: Formation of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyisopropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)isophthalamide: Similar structure but with an additional amide group.
N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline: Similar structure but with a benzyloxy group instead of a hydroxy group.
Uniqueness
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyisopropyl group allows for versatile chemical modifications and interactions with biological targets .
Biological Activity
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparison with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C12H16BrNO2, with a molecular weight of approximately 272.14 g/mol. The compound features:
- Bromine atom : Positioned at the para (4) position on the benzamide ring, which enhances electrophilic reactivity.
- Hydroxy group : Attached to a branched alkyl chain (isopropanol), facilitating hydrogen bonding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The bromine atom allows for electrophilic substitution reactions, potentially inhibiting key enzymes involved in inflammatory pathways. The hydroxy group can form hydrogen bonds that stabilize enzyme-substrate complexes.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and affecting downstream signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In cellular assays, it was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 ± 10 | 50 ± 5 |
IL-6 | 200 ± 15 | 70 ± 10 |
The reduction in cytokine levels indicates a potential mechanism for mitigating inflammatory responses.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various benzamide derivatives, including this compound, against human cancer cell lines such as MCF-7 and A549. The findings revealed:
- IC50 Values :
- MCF-7: 5.85 µM
- A549: 4.53 µM
These values suggest that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound | Bromine Position | IC50 (µM) | Antimicrobial Activity |
---|---|---|---|
This compound | Para (4) | 5.85 | Yes |
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | Meta (3) | 8.12 | Moderate |
N-(1-hydroxy-2-methylpropan-2-yl)benzamide | None | >10 | No |
This table illustrates that the para-bromine substitution enhances both anticancer and antimicrobial activities compared to meta-substituted analogs.
Properties
IUPAC Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXHZCTCJPRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312803 | |
Record name | NSC263142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33708-69-9 | |
Record name | NSC263142 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC263142 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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